molecular formula C4H6N2O2 B12291941 4,5-dihydro-1H-imidazole-5-carboxylic acid CAS No. 175210-28-3

4,5-dihydro-1H-imidazole-5-carboxylic acid

Cat. No.: B12291941
CAS No.: 175210-28-3
M. Wt: 114.10 g/mol
InChI Key: YPXMNQUCQFBNRH-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-imidazole-5-carboxylic acid: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carboxylic acid group at the 5-position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1H-imidazole-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate. This solventless, microwave-assisted reaction enables the efficient synthesis of 4,5-disubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of dihydroimidazole derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have applications in pharmaceuticals and materials science.

Scientific Research Applications

4,5-Dihydro-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of materials with specific properties, such as catalysts and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it valuable in diverse scientific and industrial applications.

Properties

IUPAC Name

4,5-dihydro-1H-imidazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-4(8)3-1-5-2-6-3/h2-3H,1H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXMNQUCQFBNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592383
Record name 4,5-Dihydro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175210-28-3
Record name 4,5-Dihydro-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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